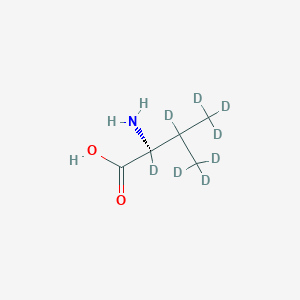

L-Valine-d8

概要

説明

L-バリン-d8は、タンパク質合成や様々な代謝過程において重要な役割を果たす必須アミノ酸であるL-バリンの重水素化形態です。 重水素原子が分子内の水素原子と置き換わることで、特にメタボロミクス分野において様々な科学研究用途で役立ちます .

準備方法

合成経路と反応条件

L-バリン-d8は、L-バリンの重水素化によって合成できます。このプロセスでは、重水素化試薬を用いて水素原子を重水素原子と交換します。一般的な方法の1つは触媒交換反応であり、L-バリンを炭素上にパラジウムなどの触媒の存在下で重水素ガスと反応させます。 反応条件には通常、交換プロセスを促進するために高温高圧が含まれます .

工業生産方法

工業的には、L-バリン-d8の生産には大規模な重水素化プロセスが用いられます。これらのプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、連続式反応器と高度な分離技術を用いて重水素化生成物を分離します。 高純度の重水素ガスと効率的な触媒を使用することで、高同位体純度のL-バリン-d8を安定的に生産することができます .

化学反応の分析

反応の種類

L-バリン-d8は、重水素化されていない対応物と同様に、様々な化学反応を起こします。これらには以下が含まれます。

酸化: L-バリン-d8は、対応するケト酸を形成するために酸化される可能性があります。

還元: 還元反応によって、ケト酸をL-バリン-d8に戻すことができます。

置換: L-バリン-d8のアミノ基は置換反応に参加し、N-アシル化またはN-アルキル化された生成物などの誘導体を形成することができます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

酸化: ケト酸の生成。

還元: ケト酸からのL-バリン-d8の再生。

科学研究への応用

L-バリン-d8は、その独特の性質により、科学研究で広く使用されています。その応用例には以下が含まれます。

メタボロミクス: 代謝物を定量化する際に、質量分析の内部標準として使用されます。

タンパク質構造研究: 核磁気共鳴分光法を通じて、タンパク質の折り畳みとダイナミクスを研究するのに役立ちます。

薬物代謝: 代謝経路を追跡し、薬物相互作用を理解するために使用されます。

同位体標識: 生化学的プロセスを研究するための標識実験に使用されます.

科学的研究の応用

Metabolomics

L-Valine-d8 is extensively used in metabolomic studies to measure protein synthesis and degradation rates. By employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can utilize this compound as an internal standard for accurate quantification of L-Valine levels in biological samples .

Biomolecular NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is another significant application area for this compound. The compound aids in studying the structure, dynamics, and interactions of proteins and other biomolecules. The deuterium labeling enhances signal resolution and reduces background noise, making it easier to analyze complex biological systems .

Proteomics

In proteomics, this compound serves as a labeling reagent in quantitative proteomic analyses. It helps differentiate between proteins synthesized under different conditions by providing a clear mass shift in mass spectrometry analyses. This application is crucial for understanding protein expression changes in response to various stimuli .

Protein Synthesis Measurement

A study conducted by researchers utilized this compound to measure protein synthesis rates in muscle tissues. The incorporation of this compound into newly synthesized proteins allowed for precise calculations of fractional synthesis rates using mass spectrometry techniques .

Metabolic Pathway Analysis

In another investigation focusing on metabolic pathways, scientists employed this compound to trace the metabolism of branched-chain amino acids in human subjects during exercise. The results indicated significant insights into how these amino acids are utilized during physical stress, highlighting their importance in energy metabolism .

作用機序

L-バリン-d8の作用機序は、L-バリンのそれと同様です。タンパク質合成や様々な代謝経路に関与しています。L-バリン-d8の重水素原子は、その独特の質量と核磁気共鳴特性により、これらの経路を追跡し研究する際に独自の利点をもたらします。 これにより、研究者は様々な生物学的プロセスに関与する分子標的と経路について洞察を得ることができます .

類似化合物との比較

L-バリン-d8は、L-ロイシン-d10やL-イソロイシン-d10などの他の重水素化アミノ酸と比較されます。これらの化合物はすべて同位体標識や代謝研究で使用されますが、L-バリン-d8はタンパク質合成における特定の役割と、その独特の代謝経路によりユニークです。 重水素標識は、安定性を高め、代謝研究における正確な追跡を可能にします .

類似化合物

- L-ロイシン-d10

- L-イソロイシン-d10

- L-フェニルアラニン-d8

- L-アラニン-d4

生物活性

L-Valine-d8, a deuterated form of the essential amino acid L-valine, is increasingly recognized for its unique biological activities and applications in various fields, including microbiology, pharmacology, and nutrition. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on cellular processes, and implications for health and industry.

This compound has the molecular formula CHNO and is characterized by the incorporation of eight deuterium atoms, enhancing its stability and enabling its use as a tracer in metabolic studies. The compound's structure is similar to that of L-valine but with isotopic labeling that allows for precise tracking in biological systems .

Incorporation into Fatty Acid Synthesis

Research has demonstrated that this compound plays a significant role in fatty acid metabolism. In Bacillus subtilis cultures supplemented with this compound, significant enrichment of deuterated fatty acids was observed. Specifically, the incorporation of carbon from this compound into fatty acid molecules was confirmed through mass spectrometry, revealing that it participates actively in cellular lipid biosynthesis .

Table 1: Fatty Acid Enrichment in Bacillus subtilis Cultures

| Time (hours) | (M+1) Enrichment (%) | (M+2) Enrichment (%) |

|---|---|---|

| 3 | 2.68 | 0.91 |

| 5 | Variable | Variable |

This data indicates that this compound contributes to the production of lower molecular weight fatty acids, which are crucial for various cellular functions .

Effects on Gut Microbiota and Inflammation

A study examining the effects of valine on lean mice revealed that valine treatment alters gut microbiota composition and enhances adipogenesis. The administration of valine led to increased hepatic lipid metabolism and inflammation markers, indicating a complex interaction between amino acid metabolism and gut health .

Table 2: Changes in Gut Microbiota Composition Post Valine Treatment

| Microbial Group | Change Observed |

|---|---|

| Bacteroidetes | Decreased |

| Proteobacteria | Increased |

| Helicobacter | Increased |

These findings suggest that this compound may influence metabolic pathways related to obesity and inflammation through its effects on gut microbiota .

Applications in Industry

This compound has significant implications in various industries:

- Pharmaceuticals : Due to its role in metabolic pathways, it can be utilized as a tracer in drug development studies.

- Animal Nutrition : As an essential amino acid, it is crucial for animal feed formulations. Studies show that supplementation with L-valine improves lactation functions in breeding animals and supports muscle protein synthesis .

- Biochemical Research : Its isotopic labeling makes it an excellent tool for studying amino acid metabolism and protein synthesis.

Case Studies

- Microbial Engineering : Research involving Corynebacterium glutamicum demonstrated enhanced production rates of L-valine through metabolic engineering techniques. The engineered strains showed improved glucose uptake and higher titers of L-valine, emphasizing the potential for optimizing amino acid production through microbial fermentation processes .

- Inflammation Studies : A recent study highlighted how valine supplementation can exacerbate inflammation in lean mice by altering signaling pathways related to lipid metabolism. This underscores the need for careful consideration of amino acid supplementation in dietary interventions aimed at managing obesity and metabolic disorders .

特性

IUPAC Name |

(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-AYWPRJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479090 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35045-72-8 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was L-Valine-d8 used to study fatty acid synthesis in the provided research?

A1: Researchers used this compound to trace the incorporation of valine into specific fatty acids during the transition of Bacillus subtilis from vegetative growth to early sporulation . By supplementing cultures with this compound and analyzing the fatty acid profiles using mass spectrometry, they demonstrated that the deuterium label was incorporated into 12-methyltridecanoic acid and 14-methylpentadecanoic acid. This finding suggests a metabolic pathway where valine, potentially derived from cellular protein, contributes to the carbon backbone of these branched-chain fatty acids .

Q2: The first paper describes the synthesis of deuterated JD5037, a cannabinoid receptor antagonist. Does this research relate to the study using this compound in any way?

A2: While both papers utilize deuterated compounds, they explore separate research areas. The first paper focuses on synthesizing deuterated JD5037 for analytical purposes in drug development . The second paper investigates fatty acid metabolism in bacteria using this compound as a metabolic tracer . There is no direct connection between the two studies beyond the shared use of deuterium labeling in different biological contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。